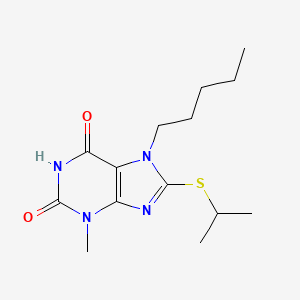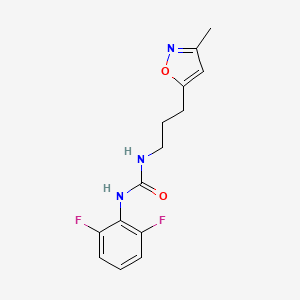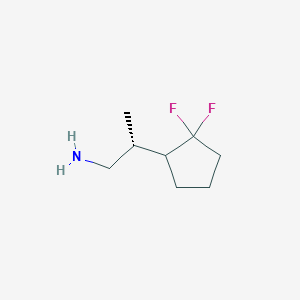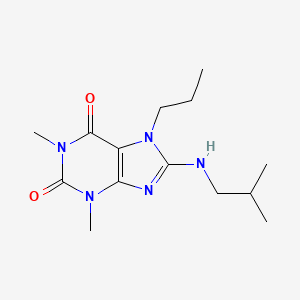
3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione, also known as Methylxanthine, is a naturally occurring purine alkaloid found in various plants, including tea, coffee, and cocoa. It is a white crystalline powder with a bitter taste and a stimulant effect on the central nervous system. Methylxanthine has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research.
作用机制
3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene acts as a non-selective antagonist of adenosine receptors, which are involved in various physiological processes, including sleep regulation, cardiovascular function, and inflammation. By blocking adenosine receptors, 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene increases the levels of various neurotransmitters, including dopamine and norepinephrine, leading to its stimulant effects.
Biochemical and Physiological Effects:
3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene has been shown to have various biochemical and physiological effects. It has been shown to increase alertness, improve cognitive performance, and decrease fatigue. 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene has also been shown to have cardiovascular effects, including increasing heart rate and blood pressure. Additionally, 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene has been shown to have metabolic effects, including increasing thermogenesis and fat oxidation.
实验室实验的优点和局限性
3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene has several advantages for lab experiments, including its stability and solubility in water. It is also relatively inexpensive and widely available. However, 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene has some limitations, including its potential toxicity at high doses and its non-specific effects on adenosine receptors.
未来方向
There are several future directions for research on 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene. One area of interest is its potential use as a therapeutic agent for various conditions, including neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. Additionally, further research is needed to understand the precise mechanisms of action of 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene and its effects on various physiological processes. Finally, there is a need for further research on the safety and toxicity of 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene, particularly at high doses.
合成方法
3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene can be synthesized through various methods, including extraction from natural sources or chemical synthesis. The most common method of synthesis involves the reaction of theobromine with methyl iodide in the presence of potassium hydroxide. The resulting product is then purified through recrystallization.
科学研究应用
3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene has been widely used in scientific research due to its ability to modulate various biochemical and physiological processes. It has been studied for its effects on the central nervous system, cardiovascular system, and metabolism. 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene has also been shown to have antioxidant and anti-inflammatory properties.
属性
IUPAC Name |
3-methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-5-6-7-8-18-10-11(15-14(18)21-9(2)3)17(4)13(20)16-12(10)19/h9H,5-8H2,1-4H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUBYHFPALLNTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-(methylethylthio)-7-pentyl-1,3,7-trihydropurine-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2758588.png)

![N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2758591.png)
![6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2758592.png)

![3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2758598.png)
![1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine](/img/structure/B2758599.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)
![2-[4-(biphenyl-4-ylsulfonyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2758605.png)

![2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile](/img/structure/B2758608.png)